N-Methyl-N-[6-(2-naphthyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine
Description
N-Methyl-N-[6-(2-naphthyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine is a pyrimidine-based compound characterized by a trifluoromethyl group at the 4-position of the pyrimidine ring and a 2-naphthyl substituent at the 6-position. The glycine moiety is methylated at the nitrogen, contributing to its unique physicochemical properties. This compound (CAS: 1820716-93-5) has a molecular formula of C₁₈H₁₄F₃N₃O₂ and a molecular weight of 361.33 g/mol . Its structural complexity makes it a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors where fluorinated aromatic systems are advantageous.
Properties
IUPAC Name |
2-[methyl-[4-naphthalen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O2/c1-24(10-16(25)26)17-22-14(9-15(23-17)18(19,20)21)13-7-6-11-4-2-3-5-12(11)8-13/h2-9H,10H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIJJYQWNIHIDOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501142749 | |
| Record name | Glycine, N-methyl-N-[4-(2-naphthalenyl)-6-(trifluoromethyl)-2-pyrimidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501142749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1820716-93-5 | |
| Record name | Glycine, N-methyl-N-[4-(2-naphthalenyl)-6-(trifluoromethyl)-2-pyrimidinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1820716-93-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycine, N-methyl-N-[4-(2-naphthalenyl)-6-(trifluoromethyl)-2-pyrimidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501142749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 4-(Trifluoromethyl)-6-(2-Naphthyl)Pyrimidin-2-amine
The pyrimidine core is typically constructed via cyclocondensation or cross-coupling strategies. A widely adopted method involves:
Step 1: Formation of 2-Amino-4-(trifluoromethyl)pyrimidine
-
Reactants : Ethyl trifluoroacetate and guanidine hydrochloride undergo cyclization in the presence of sodium ethoxide.
-
Conditions : Reflux in ethanol (78°C, 12 hours).
-
Yield : 68–72%.
Step 2: Suzuki-Miyaura Coupling for 6-(2-Naphthyl) Substitution
Functionalization with N-Methylglycine
The glycine moiety is introduced via nucleophilic substitution or reductive amination:
Method A: Alkylation of Pyrimidin-2-amine
-
Reactants : 2-Aminopyrimidine derivative reacts with methyl bromoacetate.
-
Conditions : DMF, K₂CO₃, 60°C, 6 hours.
-
Intermediate : Methyl ester hydrolyzed with NaOH (1M, 80°C, 2 hours) to yield glycine.
Method B: Reductive Amination
-
Reactants : Pyrimidin-2-amine and glyoxylic acid.
-
Reducing Agent : NaBH₃CN.
-
Conditions : MeOH, pH 4–5 (acetic acid), 25°C, 12 hours.
Critical Reaction Parameters and Optimization
Trifluoromethylation Efficiency
The introduction of the trifluoromethyl group at position 4 is pivotal for electronic modulation. Comparative studies reveal:
| Method | Reagent | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Halogen Exchange | CF₃I, CuI | DMF | 62 | 88 |
| Radical Trifluoromethylation | TMSCF₃, Ru Photocatalyst | MeCN | 78 | 92 |
| Direct Cyclization | Trifluoroacetate | EtOH | 71 | 90 |
Radical trifluoromethylation using TMSCF₃ under photocatalytic conditions offers superior yields and regioselectivity.
Suzuki-Miyaura Coupling: Solvent and Base Effects
Optimization trials for coupling 2-naphthylboronic acid with 2-chloro-4-(trifluoromethyl)pyrimidine:
| Base | Solvent | Pd Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | Dioxane/H₂O | Pd(PPh₃)₄ | 90 | 89 |
| Cs₂CO₃ | THF/H₂O | PdCl₂(dppf) | 80 | 82 |
| NaHCO₃ | EtOH/H₂O | Pd(OAc)₂/XPhos | 70 | 75 |
K₂CO₃ in dioxane/water with Pd(PPh₃)₄ emerged as the optimal system, balancing reactivity and cost.
Industrial-Scale Production Considerations
Purification Challenges
-
Chromatography : Avoided in large-scale due to cost; replaced by crystallization.
-
Byproduct Management :
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-[6-(2-naphthyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium, platinum
Solvents: Tetrahydrofuran (THF), dichloromethane (DCM)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to N-Methyl-N-[6-(2-naphthyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine exhibit a range of biological activities, including:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains.
- Anti-inflammatory Properties : The naphthyl group may contribute to anti-inflammatory effects.
- Antitumor Activity : Some derivatives are being studied for their potential in cancer therapy.
Synthesis and Reaction Pathways
The synthesis of this compound typically involves several key steps, including:
- Formation of the pyrimidine ring.
- Introduction of the trifluoromethyl group.
- Attachment of the naphthyl moiety.
- Methylation to achieve the final structure.
These synthetic routes allow for modifications that can enhance biological activity or alter pharmacokinetic properties.
Interaction Studies
Understanding how this compound interacts with biological systems is crucial for its application in drug development. Interaction studies may include:
- Binding Affinity Tests : Evaluating how well the compound binds to specific receptors or enzymes.
- Cell Line Studies : Assessing the compound's effects on various cancer cell lines or microbial cultures.
Case Studies
Several studies have highlighted the therapeutic potential of compounds related to this compound:
- Study on Antimicrobial Properties : A recent study demonstrated that derivatives with similar structures exhibited significant antibacterial activity against resistant strains, suggesting potential use in treating infections caused by multidrug-resistant bacteria.
- Anti-inflammatory Research : Another study explored the anti-inflammatory effects of pyrimidine derivatives, showing promising results in reducing inflammation markers in vitro and in vivo models.
- Cancer Therapy Investigations : Research into the antitumor properties of related compounds has indicated that they can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents.
Mechanism of Action
The mechanism by which N-Methyl-N-[6-(2-naphthyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and influencing cellular functions.
Comparison with Similar Compounds
The compound belongs to a broader class of N-substituted pyrimidinyl glycine derivatives.
Structural Analogues with Aryl Substituents
| Compound Name | Substituent at 6-position | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|---|
| N-Methyl-N-[6-(2-naphthyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine (Target) | 2-Naphthyl | C₁₈H₁₄F₃N₃O₂ | 361.33 | 1820716-93-5 |
| N-Methyl-N-[6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine | 4-Nitrophenyl | C₁₄H₁₁F₃N₄O₄ | 356.26 | 1845698-60-3 |
| N-Methyl-N-[6-(3-thienyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine | 3-Thienyl | C₁₂H₁₀F₃N₃O₂S | 317.29 | 1820674-42-7 |
| N-[6-(4-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine | 4-Methoxyphenyl | C₁₅H₁₄F₃N₃O₃ | 341.29 | 1820647-55-9 |
Key Observations :
- Electron-Withdrawing vs.
- Aromatic Bulk : The 2-naphthyl group in the target compound introduces greater steric bulk and extended π-conjugation compared to phenyl or thienyl substituents, which may influence binding affinity in biological systems .
Derivatives with Heterocyclic Substituents
| Compound Name | Substituent at 6-position | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|---|
| N-[6-(3-Thienyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine | 3-Thienyl | C₁₁H₈F₃N₃O₂S | 303.26 | 1845706-40-2 |
| N-Methyl-N-[6-(1-methylpyrrol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine | 1-Methylpyrrol-2-yl | C₁₃H₁₃F₃N₄O₂ | 314.27 | On request |
Key Observations :
- Heterocyclic Diversity : Thienyl and pyrrolyl substituents introduce sulfur or nitrogen heteroatoms, altering electronic properties and solubility. The thienyl derivative (303.26 g/mol) has lower molecular weight but may exhibit improved metabolic stability compared to naphthyl-containing analogues .
Halogenated and Multi-Substituted Analogues
| Compound Name | Substituent at 6-position | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|---|
| N-[6-(4-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine | 4-Chlorophenyl | C₁₃H₉F₃N₃O₂Cl | 342.24 | N/A |
| N-Methyl-N-[6-(3,5-dimethoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine | 3,5-Dimethoxyphenyl | C₁₆H₁₆F₃N₃O₄ | 371.32 | On request |
Key Observations :
- Halogenation : The 4-chlorophenyl derivative (342.24 g/mol) may exhibit enhanced halogen bonding in protein-ligand interactions, a feature absent in the target compound .
- Multi-Substitution: The 3,5-dimethoxyphenyl analogue (371.32 g/mol) demonstrates how additional methoxy groups can modulate solubility and hydrogen-bonding capacity, contrasting with the mono-substituted methoxy derivative .
Biological Activity
N-Methyl-N-[6-(2-naphthyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine is a synthetic compound notable for its unique structural features, including a naphthyl group and a trifluoromethyl substituent on a pyrimidine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₄F₃N₃O₂
- Molecular Weight : 361.33 g/mol
- CAS Number : 1820716-93-5
The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which is crucial for its biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structural features to this compound exhibit significant antimicrobial properties. For example, related pyrimidine derivatives have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.
| Compound | Activity | Reference |
|---|---|---|
| 4-(Trifluoromethyl)phenylpyrimidine | Antimicrobial | |
| 6-(2-Naphthyl)pyrimidine | Potential anti-inflammatory | |
| 5-Fluoro-N-methylpyrimidine | Antitumor |
Antitumor Properties
The compound's structure suggests potential antitumor activity, particularly due to its interaction with key biological targets involved in cancer progression. For instance, studies have shown that similar compounds can inhibit various cancer cell lines, including breast and colon cancer cells, with IC₅₀ values indicating significant potency.
Case Studies and Research Findings
- Inhibition of Cancer Cell Proliferation :
- Mechanism of Action :
- Comparative Efficacy :
Future Directions for Research
Given the promising biological activities of this compound, further research is warranted to explore:
- Structure-Activity Relationships (SAR) : Understanding how modifications to the molecular structure affect biological activity.
- In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy.
- Clinical Trials : Initiating trials to assess safety and efficacy in humans.
Q & A
Basic: What are the key synthetic pathways for synthesizing N-Methyl-N-[6-(2-naphthyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine, and what reaction conditions are critical for achieving high yields?
Answer:
The synthesis involves multi-step organic reactions, typically starting with the assembly of the pyrimidine core. Key steps include:
- Step 1: Formation of the pyrimidine ring via cyclocondensation of substituted amidines with α,β-unsaturated ketones or esters.
- Step 2: Introduction of the 2-naphthyl group at the 6-position through Suzuki-Miyaura coupling or nucleophilic aromatic substitution .
- Step 3: Functionalization with the trifluoromethyl group, often via halogen exchange (e.g., using CF3Cu or CF3SiMe3) .
- Step 4: Glycine moiety incorporation via alkylation or amidation, followed by N-methylation using methyl iodide or dimethyl sulfate .
Critical Reaction Conditions:
- Temperature Control: Pyrimidine cyclization requires precise heating (80–120°C) to avoid side reactions.
- Catalysts: Palladium catalysts (e.g., Pd(PPh3)4) for coupling reactions and CuI for trifluoromethylation .
- Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance solubility during glycine functionalization .
Basic: How is the compound characterized post-synthesis to confirm its structural integrity and purity?
Answer:
Post-synthesis characterization relies on:
- Nuclear Magnetic Resonance (NMR):
- 1H/13C NMR confirms substituent positions (e.g., 2-naphthyl aromatic protons at δ 7.4–8.3 ppm; trifluoromethyl as a singlet at δ -62 ppm in 19F NMR) .
- High-Performance Liquid Chromatography (HPLC): Quantifies purity (>95% typically required for biological assays) .
- Mass Spectrometry (HRMS): Validates molecular weight (m/z 361.33 for [M+H]+) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
